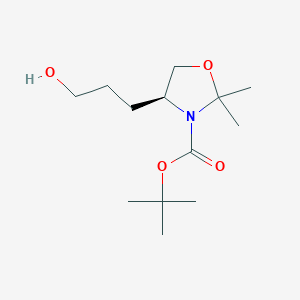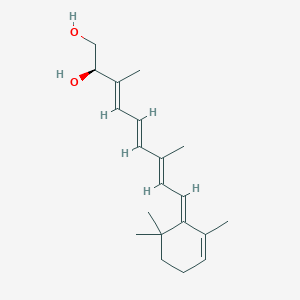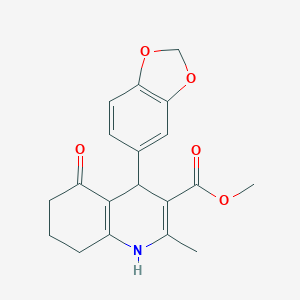
Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound. It has a methylenedioxyphenyl group attached to it, which is a common motif in many biologically active molecules .
Molecular Structure Analysis
The compound contains a hexahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. It also contains a methylenedioxyphenyl group, which consists of two methoxy groups (-OCH3) attached to adjacent carbon atoms in a benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A significant area of application involves the synthesis of novel methylenedioxy-bearing quinoline derivatives through various chemical reactions, highlighting the compound's utility in creating new molecules with potential biological activities. For instance, the facile synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives showcases innovative approaches to compound formation, using ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate as a starting point (Gao et al., 2011). Similarly, the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline demonstrate the versatility of methylenedioxy-quinoline derivatives in chemical transformations, leading to the production of different quinolones and tetrahydro-4-oxoquinoline (Guillou et al., 1998).
Antitumor Agents
Research also extends into the exploration of these compounds as potent antitumor agents. A study on the design and synthesis of 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues highlights their potential as anticancer drug candidates, inhibiting tubulin assembly and exhibiting cytotoxicity against various cancer cell lines (Chang et al., 2009).
Antimicrobial Activity
Moreover, the compound's framework is utilized in developing antimicrobial agents, showcasing its potential in addressing bacterial infections. For example, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives exhibits regioselectivity and moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Novel Synthesis Methods
The research also focuses on developing new synthetic methods for creating derivatives of this compound. A novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates an efficient approach to compound synthesis, contributing to the broader chemistry of quinoline derivatives (Kovalenko et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-10-16(19(22)23-2)17(18-12(20-10)4-3-5-13(18)21)11-6-7-14-15(8-11)25-9-24-14/h6-8,17,20H,3-5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBZJDRNZKIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930578 |
Source


|
| Record name | Methyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
CAS RN |
139758-86-4 |
Source


|
| Record name | Methyl 2-methyl-4-(3,4-(methylenedioxy)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



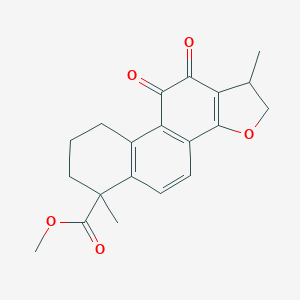
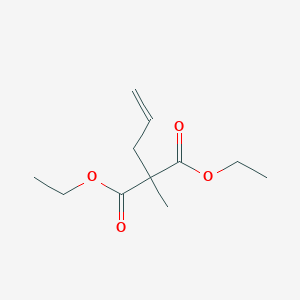
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
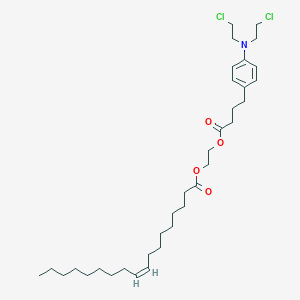

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
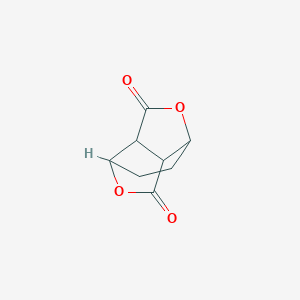
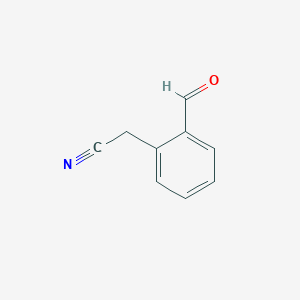
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
